Cas no 16789-38-1 (Lacto-N-difucohexaose I)

Lacto-N-difucohexaose I structure
Produktname:Lacto-N-difucohexaose I
CAS-Nr.:16789-38-1
MF:C38H65NO29
MW:999.912015676498
CID:138153
Lacto-N-difucohexaose I Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- lacto-N-difucohexaose I
- Lacto-N-difucohexaose I (LNDFH I)
- 2-(acetylamino)-2-deoxy-alpha-D-glucopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->5)]-[6-deoxy-alpha-L-galactopyranosyl-(1->2)-alpha-D-galactopyranosyl-(1->4)]-[alpha-D-galactopyranosyl-(1->2)]-D-glucose
- 2)-O-b-D-galactopyranosyl-(1®
- 3)-O-b-D-galactopyranosyl-(1®
- 4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- IV2FUC,III4FUC-LCOSE4
- LACTO-N-DIFUCOHEXAOSE I-GEL
- LACTO-N-DIFUCOHEXAOSE-1
- LND I
- LND I-GEL
- LND-1
- LNDFH I
- LE B-LACTOSE
- Lacto-N-difucohexaose
- LEWIS-B HEXASACCHARIDE
- ALPHA-L-FUC-[1->2]-BETA-D-GAL-[1->3]ALPHA-L-FUC-[1->4]-BETA-D-GLCNAC-[1->3]-BETA-D-GAL-[1->4]-D-GLC
- α-l-fuc-(1→2)-β-d-gal-(1→3)[α-l-fuc-(1→4)]-β-d-glcnac-(1→3)-β-d-gal-(1→4)-d-glc
- O-6-deoxy-a-L-galactopyranosyl-(1->2)-O-b-D-galactopyranosyl-(1->3)-O-[6-deoxy-a-L-galactopyranosyl-(1->4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1->3)-O-b-D-galactopyranosyl-(1->4)-D-Glucose
- Leb-lactose, Lewis-b hexasaccharide, LNDFH I, α-L-Fuc-(1-2)-β-D-Gal-(1-3)[α-L-Fuc-(1-4)]-β-D-GlcNAc-(1-3)-β-D-Gal-(1-4)-D-Glc
- N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
- D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
- Lacto-N-difucohexaose I
-
- Inchi: 1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)65-30-16(8-44)63-34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)17(39-11(3)45)31(30)66-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1
- InChI-Schlüssel: OQIUPKPUOLIHHS-URTONSIPSA-N
- Lächelt: O([C@]1([H])O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O[C@]1([H])O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)[C@@H]1[C@H]([C@H](O[C@@]2([H])[C@H]([C@@H](CO)O[C@@H](O[C@]([H])([C@H](O)CO)[C@H](O)[C@@H](O)C=O)[C@@H]2O)O)O[C@H](CO)[C@H]1O[C@]1([H])O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)NC(=O)C
Berechnete Eigenschaften
- Genaue Masse: 999.364225
- Monoisotopenmasse: 999.364225
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 18
- Anzahl der Akzeptoren für Wasserstoffbindungen: 30
- Schwere Atomanzahl: 68
- Anzahl drehbarer Bindungen: 20
- Komplexität: 1580
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 29
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 482
Experimentelle Eigenschaften
- Dichte: 1.71
- Siedepunkt: 1365.6°C at 760 mmHg
- Flammpunkt: 779.7°C
- Brechungsindex: 1.658
- PSA: 482.38000
- LogP: -11.66790
- pka: 12.39±0.20(Predicted)
Lacto-N-difucohexaose I Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N11455-1mg |
Lacto-N-difucohexaose I |
16789-38-1 | 1mg |
¥4950 | 2024-07-21 | ||
Ambeed | A1737618-5mg |
N-((2S,3R,4R,5S,6R)-2-(((2R,3S,4S,5R,6S)-3,5-Dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4-(((2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide |
16789-38-1 | 98% | 5mg |
$1700.0 | 2024-04-23 | |
A2B Chem LLC | AE97992-10mg |
LACTO-N-DIFUCOHEXAOSE I |
16789-38-1 | 10mg |
$815.00 | 2024-04-20 | ||
A2B Chem LLC | AE97992-2mg |
LACTO-N-DIFUCOHEXAOSE I |
16789-38-1 | 2mg |
$239.00 | 2024-04-20 | ||
Ambeed | A1737618-1mg |
N-((2S,3R,4R,5S,6R)-2-(((2R,3S,4S,5R,6S)-3,5-Dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4-(((2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide |
16789-38-1 | 98% | 1mg |
$680.0 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L924448-5mg |
Lacto-N-difucohexaose I |
16789-38-1 | 95% | 5mg |
¥12,600.00 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025244-5mg |
Lacto-N-difucohexaose I |
16789-38-1 | 95% | 5mg |
¥9204 | 2024-05-25 | |
MedChemExpress | HY-N11455-5mg |
Lacto-N-difucohexaose I |
16789-38-1 | 5mg |
¥12400 | 2023-08-31 | ||
A2B Chem LLC | AE97992-5mg |
LACTO-N-DIFUCOHEXAOSE I |
16789-38-1 | 5mg |
$462.00 | 2024-04-20 | ||
A2B Chem LLC | AE97992-1mg |
LACTO-N-DIFUCOHEXAOSE I |
16789-38-1 | 1mg |
$168.00 | 2024-04-20 |
Lacto-N-difucohexaose I Verwandte Literatur
-
Yuting Huang,Eric D. Dodds Analyst 2015 140 6912
-
Xitong Sun,Wei Yu,Jingyu Yan,Jiaqi Li,Gaowa Jin,Jiatao Feng,Zhimou Guo,Xinmiao Liang RSC Adv. 2018 8 27207
-
Kunyi Zhao,Hao Pang,Kaidi Shao,Zizhen Yang,Shangyong Li,Ningning He Food Funct. 2023 14 7780
-
Neelam Khanal,Chiara Masellis,Michael Z. Kamrath,David E. Clemmer,Thomas R. Rizzo Analyst 2018 143 1846
-
Larissa S. Fenn,John A. McLean Phys. Chem. Chem. Phys. 2011 13 2196
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Oligosaccharide
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Oligosaccharide
16789-38-1 (Lacto-N-difucohexaose I) Verwandte Produkte
- 31799-91-4(Potassium hyaluronate)
- 9004-61-9(Hyaluronic acid)
- 13007-32-4(Lacto-N-neotetraose)
- 1261748-23-5(2-(4-(Trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine-3-methanol)
- 1806034-41-2(Methyl 5-(difluoromethyl)-2-methoxy-3-methylpyridine-6-acetate)
- 1807120-42-8(3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile)
- 1119451-40-9(2-Bromo-N-(3,4-dimethylphenyl)butanamide)
- 2137562-63-9(2-Cyclobutyl-6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol)
- 1067882-63-6(2-Bromo-4-chloro-5-fluoroBenzaldehyde)
- 116523-81-0(2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:16789-38-1)Lacto-N-difucohexaose I

Reinheit:99%
Menge:100mg
Preis ($):2903.0